2-Bromothiazol-5-ol
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Overview
Description
2-Bromothiazol-5-ol is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the second position and a hydroxyl group at the fifth position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromothiazol-5-ol can be synthesized through several methods. One common approach involves the bromination of thiazol-5-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction typically occurs at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromothiazol-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
- Substituted thiazoles
- Oxidized derivatives such as thiazole ketones or aldehydes
- Cyclized heterocyclic compounds
Scientific Research Applications
2-Bromothiazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and heterocycles.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its anticancer properties and as a potential lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 2-Bromothiazol-5-ol varies depending on its application. In biological systems, it can interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of cellular processes . The exact pathways and targets can vary based on the specific biological context .
Comparison with Similar Compounds
Thiazole: The parent compound of 2-Bromothiazol-5-ol, known for its aromaticity and biological activities.
2-Methylthiazol-5-ol: Similar structure but with a methyl group instead of a bromine atom, exhibiting different reactivity and biological properties.
2-Chlorothiazol-5-ol: Another halogen-substituted thiazole with distinct chemical and biological characteristics.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a hydroxyl group, which confer specific reactivity and biological activity. The bromine atom can participate in various substitution reactions, while the hydroxyl group can undergo oxidation and other transformations, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C3H2BrNOS |
---|---|
Molecular Weight |
180.03 g/mol |
IUPAC Name |
2-bromo-1,3-thiazol-5-ol |
InChI |
InChI=1S/C3H2BrNOS/c4-3-5-1-2(6)7-3/h1,6H |
InChI Key |
BANZUJXDRJZFMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)Br)O |
Origin of Product |
United States |
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